6'-Methoxycinchonan-9-yl formate
Description
6′-Methoxycinchonan-9-yl formate is a cinchona alkaloid derivative characterized by a formate ester group at the 9-position of the cinchonan skeleton. The compound’s molecular formula is inferred as C₂₁H₂₄N₂O₃ (assuming substitution of the hydroxyl group with a formate ester). Its stereochemistry is likely (8α,9R), consistent with related cinchona alkaloids .
Cinchona derivatives are widely utilized in asymmetric catalysis due to their chiral quinuclidine and quinoline moieties.
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4g/mol |
IUPAC Name |
[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] formate |
InChI |
InChI=1S/C21H24N2O3/c1-3-14-12-23-9-7-15(14)10-20(23)21(26-13-24)17-6-8-22-19-5-4-16(25-2)11-18(17)19/h3-6,8,11,13-15,20-21H,1,7,9-10,12H2,2H3/t14?,15?,20?,21-/m0/s1 |
InChI Key |
OITUCHBJLHBKMP-HMRZPLOASA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC=O |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)OC=O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences among 6′-methoxycinchonan-9-yl formate and its analogs:
*Calculated based on parent alcohol (C₂₀H₂₄N₂O₂, MW 324.42) + formate group (HCOO-, MW 45.02).
Key Observations :
- Formamide vs. Formate ester : The formamide derivative (C₂₁H₂₅N₃O₂) introduces an additional nitrogen atom, altering hydrogen-bonding capacity, which is critical in catalysis .
- Thiourea derivatives : The thiourea group in enhances substrate binding via dual hydrogen-bonding interactions, enabling high enantioselectivity in Michael addition reactions (e.g., 80–95% ee).
- Amine salts : Hydrochloride salts (e.g., ) improve water solubility, expanding utility in aqueous-phase reactions.
Catalytic Performance
Catalytic efficacy varies significantly with functional groups:
Insights :
Physical and Stereochemical Properties
Optical rotation :
Solubility :
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